molecular formula C15H24N2 B8746231 1-(3-Methyl-3-phenylbutyl)piperazine

1-(3-Methyl-3-phenylbutyl)piperazine

Cat. No. B8746231
M. Wt: 232.36 g/mol
InChI Key: GOQQBXUPHRKECR-UHFFFAOYSA-N
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Patent
US04987132

Procedure details

A solution of ethyl 4-(3-methyl-3-phenylbutyl)piperazine-1-carboxylate (1.17 g) in conc. hydrochloric acid (15 ml) was heated in a sealed tube for 12 hours at 120° C. The solution was concentrated and to the resultant residue was added 10% sodium hydroxide to make basic. The mixture thus obtained was saturated with sodium chloride and extracted with ethyl acetate. The ethyl acetate layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate and concentrated to give 0.85 g of 1-(3-methyl-3-phenylbutyl)piperazine.
Name
ethyl 4-(3-methyl-3-phenylbutyl)piperazine-1-carboxylate
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([CH3:16])[CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][N:8](C(OCC)=O)[CH2:7][CH2:6]1.[Cl-].[Na+]>Cl>[CH3:16][C:2]([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)([CH3:1])[CH2:3][CH2:4][N:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
ethyl 4-(3-methyl-3-phenylbutyl)piperazine-1-carboxylate
Quantity
1.17 g
Type
reactant
Smiles
CC(CCN1CCN(CC1)C(=O)OCC)(C)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated and to the resultant residue
ADDITION
Type
ADDITION
Details
was added 10% sodium hydroxide
CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(CCN1CCNCC1)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.